molecular formula C4H11O3P B1202109 Butylphosphonic acid CAS No. 3321-64-0

Butylphosphonic acid

Cat. No.: B1202109
CAS No.: 3321-64-0
M. Wt: 138.10 g/mol
InChI Key: UOKRBSXOBUKDGE-UHFFFAOYSA-N
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Description

Butylphosphonate is an organic compound belonging to the class of phosphonic acids. It is characterized by a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom.

Biochemical Analysis

Biochemical Properties

Butylphosphonic acid plays a significant role in biochemical reactions due to its structural similarity to phosphate groups. It can interact with enzymes, proteins, and other biomolecules, often mimicking the behavior of natural phosphates. For instance, this compound has been shown to affect the activity of phosphonoacetaldehyde hydrolase from Pseudomonas aeruginosa. At low concentrations, it acts as an activator, while at higher concentrations, it exhibits inhibitory properties . This dual role highlights its potential as a modulator of enzymatic activity.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its ability to mimic phosphate groups allows it to interfere with normal cellular functions. For example, it can alter the phosphorylation status of proteins, thereby affecting signal transduction pathways. Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to enzymes and proteins, either inhibiting or activating their functions. For instance, this compound can inhibit the activity of certain enzymes by competing with natural substrates for binding sites. This competitive inhibition can lead to changes in metabolic pathways and cellular processes. Additionally, this compound can induce changes in gene expression by interacting with DNA-binding proteins and transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity can diminish over time due to gradual degradation. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including alterations in cell growth and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enzyme activation and improved cellular function. At higher doses, this compound can become toxic, leading to adverse effects such as enzyme inhibition, cellular damage, and metabolic disruptions. Threshold effects have been observed, where a specific dosage range results in optimal activity, while deviations from this range lead to toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for cellular metabolism. It can affect metabolic flux and alter metabolite levels by inhibiting or activating key enzymes in these pathways. For example, this compound can inhibit enzymes involved in phosphate metabolism, leading to changes in the levels of phosphate-containing metabolites and disrupting normal metabolic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. This compound can bind to membrane transporters, facilitating its entry into cells, and interact with intracellular binding proteins, affecting its distribution and activity within the cell .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, where it exerts its effects on cellular function. For instance, this compound may localize to the nucleus, where it interacts with DNA and transcription factors, influencing gene expression. Alternatively, it may accumulate in the cytoplasm, affecting cytoplasmic enzymes and metabolic pathways .

Preparation Methods

Comparison with Similar Compounds

Butylphosphonate is similar to other phosphonic acids, such as ethyl 2-phenylethyl butylphosphonate and nitrilotris(methylenephosphonic acid) . it is unique in its specific chemical structure and properties. For example, butylphosphonate has a butyl group attached to the phosphorus atom, which distinguishes it from other phosphonic acids

Conclusion

Butylphosphonate is a versatile compound with a wide range of applications in various fields Its unique chemical structure and properties make it a valuable building block for the synthesis of various compounds

Properties

IUPAC Name

butylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11O3P/c1-2-3-4-8(5,6)7/h2-4H2,1H3,(H2,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOKRBSXOBUKDGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30186861
Record name n-Butylphosphonic acid
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Molecular Weight

138.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3321-64-0
Record name Butylphosphonic acid
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Record name n-Butylphosphonic acid
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Record name 3321-64-0
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Record name n-Butylphosphonic acid
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Record name Butylphosphonic Acid
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Record name BUTYLPHOSPHONIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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